5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole

Computational chemistry Heterocyclic chemistry Aromaticity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isoxazole is a pinacol boronic ester derivative of the 2,1-benzisoxazole (anthranil) scaffold, a bicyclic-fused heteroaromatic system (C₁₃H₁₆BNO₃, molecular weight 245.08 g/mol) in which the benzene ring is fused at the 'c' face of the isoxazole ring. The benzo[c]isoxazole core is the least thermodynamically stable of the three benzisoxazole/benzoxazole structural isomers due to disrupted aromaticity arising from cross-conjugation, with a 10π electron ring system that sustains only perimeter π-current circulation rather than separate monocycle currents.

Molecular Formula C13H16BNO3
Molecular Weight 245.08 g/mol
Cat. No. B13498138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole
Molecular FormulaC13H16BNO3
Molecular Weight245.08 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=CON=C3C=C2
InChIInChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-9(7-10)8-16-15-11/h5-8H,1-4H3
InChIKeyDVNVDTDATWAVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isoxazole: Core Identity and Structural Class for Procurement Targeting


5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isoxazole is a pinacol boronic ester derivative of the 2,1-benzisoxazole (anthranil) scaffold, a bicyclic-fused heteroaromatic system (C₁₃H₁₆BNO₃, molecular weight 245.08 g/mol) in which the benzene ring is fused at the 'c' face of the isoxazole ring [1]. The benzo[c]isoxazole core is the least thermodynamically stable of the three benzisoxazole/benzoxazole structural isomers due to disrupted aromaticity arising from cross-conjugation, with a 10π electron ring system that sustains only perimeter π-current circulation rather than separate monocycle currents [2]. This fundamental electronic distinction from the more common 1,2-benzisoxazole (benzo[d]isoxazole) isomer directly governs the reactivity profile, synthetic accessibility, and biological target engagement of all derivatives built upon this core [3]. The pinacol boronate group at the 5-position enables this compound to serve as a cross-coupling partner in Suzuki-Miyaura reactions, while the underlying anthranil scaffold provides orthogonal N–O bond reactivity not available in the [d]-isomer series .

Why the 2,1-Benzisoxazole Boronate Cannot Be Interchanged with 1,2-Benzisoxazole or Benzoxazole Analogs in Procurement


Substituting 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isoxazole with its isomeric 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS 837392-66-2) or the corresponding benzoxazole-5-boronic acid pinacol ester (CAS 936902-12-4) introduces irreversible differences in three dimensions: electronic structure, synthetic route economics, and biological target selectivity. The [c]-isomer's oxygen atom occupies the 2-position adjacent to nitrogen, disrupting aromaticity and producing a distinct ring-current pattern (perimeter-only circulation) versus the benzene-like currents sustained by the [d]-isomer and benzoxazole [1]. This translates into a thermodynamic stability ordering of anthranil < 1,2-benzisoxazole ≈ benzoxazole that mirrors the difference between isoxazole and oxazole [1]. Attempted replacement with the wrong isomer will alter N–O bond reactivity, modify the steric and electronic environment at the cross-coupling site, and redirect the compound's biological target engagement—for example, from MAO-B inhibition (2,1-series, IC₅₀ = 0.017 µM) to sodium channel modulation (1,2-series, exemplified by zonisamide) [2]. These isomer-specific properties are locked by the heteroatom connectivity and cannot be overcome by adjusting reaction conditions [3].

Quantitative Comparative Evidence for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isoxazole vs. Closest Analogs


Aromaticity and Thermodynamic Stability: Benzo[c]isoxazole vs. Benzo[d]isoxazole vs. Benzoxazole Core

Direct computation of π-current density by Fowler, Domene, and Jenneskens (2005) established that benzo[c]isoxazole (anthranil, 1) sustains only a perimeter ring current without separate monocycle currents, whereas both 1,2-benzisoxazole (2) and benzoxazole (3) sustain strong benzene-like currents in the six-membered ring with bifurcated flow in the five-membered ring [1]. The aromaticity order is unambiguously 1 < 2 ≈ 3, with the thermodynamic stability difference between anthranil and its isomers being identical to that between isoxazole and oxazole [1]. This means every derivative built on the benzo[c]isoxazole scaffold—including the target boronic ester—inherits a fundamentally distinct electronic ground state from its [d]-isomer counterpart [2].

Computational chemistry Heterocyclic chemistry Aromaticity Thermodynamic stability

Electrosynthesis Yield: 2,1-Benzisoxazole Core by Electrochemical vs. Conventional Chemical Methods

Hosseini and Peters (2018) demonstrated that the conventional chemical synthesis of 2,1-benzisoxazole (anthranil) requires ruthenium and palladium catalysts, high-pressure carbon monoxide, and long reaction times, with no reported yields exceeding 50% [1]. In contrast, their optimized controlled-potential bulk electrolysis at a reticulated vitreous carbon cathode in DMF containing 0.050 M TBABF₄ and 4-chlorophenol as proton donor achieved 80% yield within 1 hour, entirely catalyst-free [1]. A subsequent full study expanded this to nine benzo[c]isoxazole derivatives with isolated yields ranging from 63% to 92% and reaction times of approximately 30 minutes [2]. This electrochemical route is specific to the 2,1-benzisoxazole scaffold; the 1,2-isomer (benzo[d]isoxazole) is typically accessed via different cyclization strategies and does not share this electrosynthetic advantage [3].

Electrosynthesis Green chemistry Process chemistry Heterocycle synthesis

MAO-B Inhibitory Potency: 2,1-Benzisoxazole Derivatives as First-in-Isomer-Class vs. 1,2-Benzisoxazole Pharmacophore

Shetnev et al. (2024) reported the first systematic evaluation of 2,1-benzisoxazole (anthranil) derivatives as in vitro inhibitors of human monoamine oxidase (MAO) [1]. The compounds were in most instances specific inhibitors of MAO-B, with the most potent derivative 7a exhibiting IC₅₀ = 0.017 µM and 7b showing IC₅₀ = 0.098 µM [1]. The most potent MAO-A inhibition was observed for derivatives 3l (IC₅₀ = 5.35 µM) and 5 (IC₅₀ = 3.29 µM) [1]. Critically, this represents the first report of MAO inhibition by the 2,1-benzisoxazole structural isomer class, whereas the 1,2-benzisoxazole pharmacophore is established in drugs such as zonisamide (anticonvulsant, MAO inhibition) and risperidone (antipsychotic, dopamine/serotonin receptor targeting) [1][2]. The 2,1-isomer thus accesses a distinct biological target space not addressable by substitution within the 1,2-series [2].

MAO inhibition Medicinal chemistry Neuropharmacology Isoform selectivity

Unique N–O Bond Reactivity: 1-Alkyl-2,1-benzisoxazolium Salt Formation vs. Inertness of 1,2-Benzisoxazole

Benzo[c]isoxazoles undergo a distinctive reaction with trialkylorthoformates in the presence of BF₃·Et₂O or Meerwein's reagent (Et₃OBF₄) to form 1-alkyl-2,1-benzisoxazolium salts in good yields [1]. These quaternary salts are highly versatile intermediates: they react with a wide variety of nucleophiles to generate diverse benzo[c]isoxazolines, and can be converted to ortho-alkylaminobenzophenones upon treatment with Na₂S₂O₄ in aqueous methanol or zinc in acetic acid [1]. This N-alkylation/quaternization reactivity is a direct consequence of the nitrogen atom being at the 1-position adjacent to oxygen in the [c]-isomer scaffold and is not observed for the 1,2-benzisoxazole (benzo[d]isoxazole) isomer, where the nitrogen occupies the 2-position at the ring fusion . This provides a orthogonal diversification handle that is structurally inaccessible to the [d]-isomer series .

Quaternary salt formation Synthetic methodology Nucleophilic ring-opening Diversification chemistry

Thermolysis-Based Synthetic Access: Quantitative Yield Route to 3-Substituted Benzo[c]isoxazoles

3-Phenylbenzo[c]isoxazoles can be synthesized by non-catalytic thermolysis of 2-azidobenzophenones in dry xylene at 135 °C with quantitative yields [1]. This catalyst-free, thermal cyclization route is specific to the benzo[c]isoxazole scaffold and proceeds through nitrene insertion or electrocyclic ring-closure of the azide [1]. Yields are highly sensitive to trace water, which reduces product formation, but under rigorously anhydrous conditions, near-quantitative conversion is achieved [1]. In contrast, the corresponding 1,2-benzisoxazole (benzo[d]isoxazole) isomers are typically accessed through reductive cyclization of o-nitroacylbenzenes, acetylative cyclization of oximes, or [3+2] cycloaddition approaches, each with distinct substrate scope and yield profiles that do not overlap with the azidobenzophenone thermolysis method [2]. This provides a complementary, high-yielding synthetic entry to 3-arylbenzo[c]isoxazole intermediates that can subsequently be elaborated via the 5-position boronate handle [2].

Thermolysis Azide chemistry Catalyst-free synthesis Benzo[c]isoxazole construction

Cross-Coupling Efficiency: Suzuki vs. Stille Coupling Preference for Benzisoxazole Cores

According to Science of Synthesis (2010 Update), the Suzuki coupling of halo-substituted 1,2-benzisoxazole derivatives with arylborane reagents proceeds efficiently with palladium catalysts such as Pd(PPh₃)₄, PdCl₂(P-2-Tol₃)₂, or PdCl₂(dppf) in the presence of alkali/alkaline earth metal carbonates, with microwave irradiation greatly reducing reaction times [1]. However, for cross-coupling between the benzisoxazole moiety and non-aromatic residues, the Stille reaction of vinylstannanes with iodobenzisoxazoles using Pd(Pt-Bu₃)₂ or PdCl₂(PPh₃)₂ with CsF in refluxing toluene is more efficient [1]. This bifurcated reactivity profile—Suzuki for aryl-aryl couplings, Stille for aryl-alkenyl couplings—applies broadly to the benzisoxazole scaffold, but the 5-position boronic ester on the benzo[c]isoxazole core presents distinct steric and electronic parameters compared to the 5-position on the [d]-isomer due to the altered heteroatom adjacency, which modulates the palladium transmetalation step [2]. Users selecting coupling methodology should verify catalyst-ligand compatibility specifically with the 2,1-isomer rather than extrapolating from 1,2-benzisoxazole optimization data [2].

Cross-coupling Suzuki-Miyaura Stille coupling Benzisoxazole Palladium catalysis

Preferred Application Scenarios for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isoxazole Based on Quantitative Evidence


Medicinal Chemistry: MAO-B Inhibitor Lead Generation via 2,1-Benzisoxazole Scaffold Diversification

Programs targeting selective MAO-B inhibition for neurodegenerative disorders (Parkinson's disease, depression) should prioritize this building block because the 2,1-benzisoxazole pharmacophore has demonstrated MAO-B IC₅₀ values as low as 0.017 µM with isoform selectivity, representing the first-in-isomer-class MAO inhibitory chemotype [1]. The 5-position boronate ester enables late-stage Suzuki diversification of the aryl ring to optimize potency and ADME properties while retaining the anthranil core responsible for the novel target engagement profile [1][2]. The 1,2-benzisoxazole analog cannot substitute here, as its pharmacology is dominated by sodium channel and GPCR targets rather than MAO enzymes [1].

Process Chemistry: Green Electrosynthetic Route to Benzo[c]isoxazole Intermediates at Scale

For programs requiring multi-gram to kilogram quantities of benzo[c]isoxazole intermediates, the catalyst-free electrosynthetic protocol delivering 63–92% isolated yields in ~30 minutes offers a scalable, environmentally benign alternative to conventional chemical routes limited to ≤50% yield [1][2]. The 50-fold scale-up demonstration by Waldvogel et al. (2025) confirms preparative relevance [2]. This route is structurally specific to the 2,1-benzisoxazole scaffold and does not apply to the 1,2-isomer, creating a unique cost-of-goods advantage for the [c]-isomer series [2].

Synthetic Methodology: Orthogonal Diversification via N–O Bond Quaternary Salt Chemistry

Research groups constructing sp³-rich, three-dimensional compound libraries should leverage the unique capacity of the benzo[c]isoxazole core to form 1-alkyl-2,1-benzisoxazolium salts with trialkylorthoformates/BF₃·Et₂O, which subsequently react with diverse nucleophiles to yield benzo[c]isoxazolines or undergo reductive ring-opening to o-alkylaminobenzophenones [1]. This reactivity is exclusive to the [c]-isomer scaffold and provides a diversification vector orthogonal to the palladium-catalyzed cross-coupling at the 5-position boronate, enabling two-directional library synthesis from a single building block [1][2].

Drug Discovery: Kinase Inhibitor Scaffold Leveraging the 2,1-Benzisoxazole Core

The 2,1-benzisoxazole scaffold has demonstrated engagement with the Pim-1 kinase (PDB: 3BGP, inhibitor VX1 co-crystallized) and has been claimed in patents covering GSK-3 and JAK kinase inhibition (US Patent 6,825,190) [1][2]. The 5-position boronate ester enables modular installation of variable aryl groups via Suzuki coupling to explore kinase selectivity pocket interactions, while the unique electronic character of the anthranil core—as established by the Fowler aromaticity analysis—provides a differentiated hydrogen-bond acceptor/donor geometry compared to the 1,2-benzisoxazole and benzoxazole isomers [3].

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